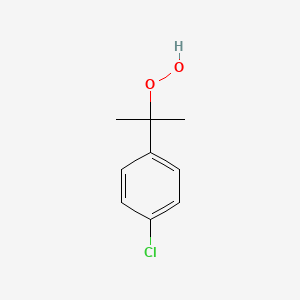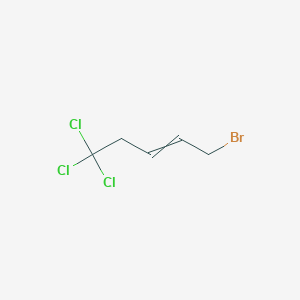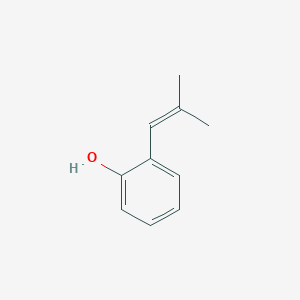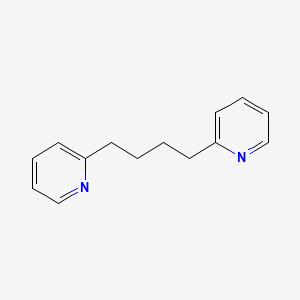![molecular formula C13H18N2O2 B14740932 1-[2-(2-Nitrophenyl)ethyl]piperidine CAS No. 5339-23-1](/img/structure/B14740932.png)
1-[2-(2-Nitrophenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Nitrophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 1-[2-(2-Nitrophenyl)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
1-[2-(2-Nitrophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(2-Nitrophenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
1-[2-(2-Nitrophenyl)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(2-Nitrophenyl)ethyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which can lead to different chemical and biological properties.
1-[2-(2-Nitrophenyl)ethyl]morpholine: This compound has a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom, leading to different reactivity and applications.
1-[2-(2-Nitrophenyl)ethyl]azepane: This compound has a seven-membered azepane ring, which can affect its chemical stability and biological activity.
Properties
CAS No. |
5339-23-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-3-2-6-12(13)8-11-14-9-4-1-5-10-14/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
MKHHHLKXRBAODK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





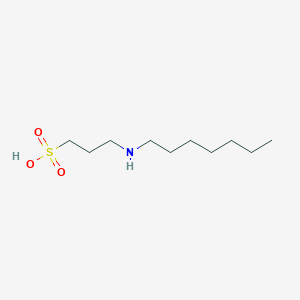
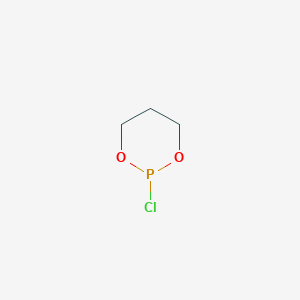

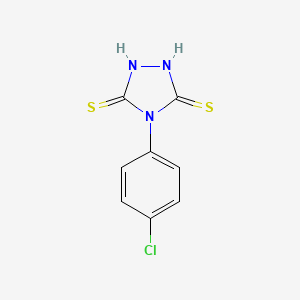

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
